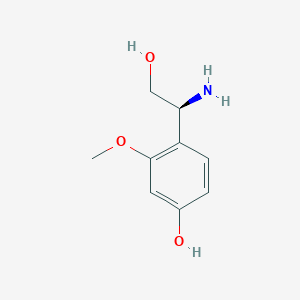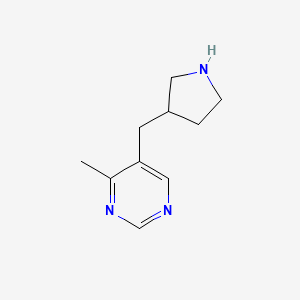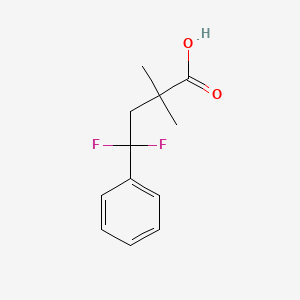
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenol derivatives.
科学的研究の応用
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- (s)-2-(1-Amino-2-hydroxyethyl)phenol
- (s)-3-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-3-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
4-[(1S)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChIキー |
CJSOSTPRWYLUPR-MRVPVSSYSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)O)[C@@H](CO)N |
正規SMILES |
COC1=C(C=CC(=C1)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)


![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)









